

Dodecanophenone: A Versatile Ketone Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: Dodecanophenone

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Dodecanophenone, also known as laurophenone or 1-phenyl-1-dodecanone, is an aromatic ketone that has emerged as a significant and versatile building block in organic synthesis.^{[1][2]} Its unique structure, featuring a reactive carbonyl group, an aromatic phenyl ring, and a long lipophilic dodecyl chain, provides a trifecta of functionality for chemists to exploit.^{[2][3]} This combination allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty surfactants, and functional monomers.^[2] This guide provides a comprehensive overview of **dodecanophenone**'s properties, synthesis, and its application as a foundational synthon in advanced chemical transformations.

Core Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. **Dodecanophenone** is typically a white to light yellow crystalline solid, a characteristic that simplifies its handling and integration into laboratory workflows.^[2] Its long alkyl chain imparts significant hydrophobicity, making it soluble in many organic solvents while having low solubility in water.^[3]

Physicochemical Properties of Dodecanophenone

Property	Value	Reference
CAS Number	1674-38-0	[1][4][5]
Molecular Formula	C ₁₈ H ₂₈ O	[1][4][5]
Molecular Weight	260.41 g/mol	
Appearance	White to cream or pale brown crystals/powder	[6]
Melting Point	45-47 °C	
Boiling Point	214-215 °C at 16 mmHg	
Synonyms	Laurophenone, 1-Phenyl-1-dodecanone, Phenyl undecyl ketone	[3][4][7][8]
InChI Key	DJNJZIFFCJTUDS-UHFFFAOYSA-N	[1][4][7]

Spectroscopic Data Summary

Spectroscopy Type	Key Features and Peaks
¹³ C NMR	Characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic chain carbons.[9]
¹ H NMR	Signals corresponding to the aromatic protons and the distinct protons along the undecyl chain.
IR Spectroscopy	A strong absorption band characteristic of the C=O stretch in an aromatic ketone.[10]
Mass Spectrometry	The molecular ion peak and characteristic fragmentation patterns can be observed.[10][11]

Synthesis of Dodecanophenone

The utility of **dodecanophenone** as a building block is predicated on its efficient and scalable synthesis. Several classical and modern synthetic methodologies are employed for its preparation.

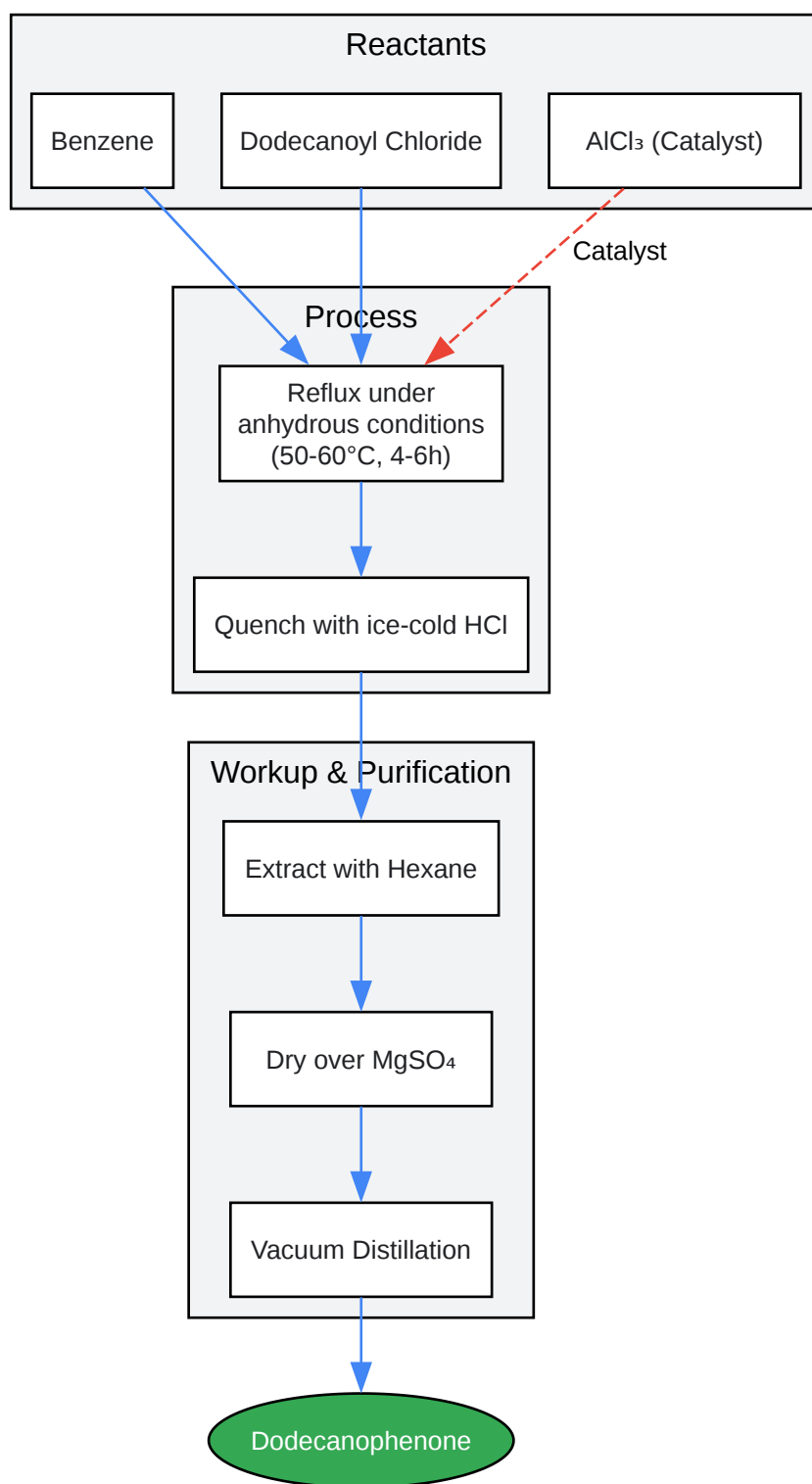
Key Synthetic Routes

- Friedel-Crafts Acylation:** This is the most common and industrially favored method.^[1] It involves the reaction of benzene with dodecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3).^[1] The reaction proceeds through an acylium ion intermediate.^[1]
- Grignard Reaction:** This method involves the reaction of a dodecyl magnesium halide (Grignard reagent) with benzaldehyde, followed by oxidation of the resulting secondary alcohol. While effective, it requires careful control of stoichiometry to avoid the formation of tertiary alcohol byproducts.^[1]
- Suzuki Coupling:** A more modern catalytic approach involves the palladium-catalyzed cross-coupling of a dodecanoyl-containing species with a phenylboronic acid derivative.^[1] This method offers good functional group tolerance but can be limited by the cost of the palladium catalyst.^[1]

Comparative Analysis of Synthesis Methods

Method	Typical Yield (%)	Scalability	Relative Cost	Key Advantage
Friedel-Crafts Acylation	75–85	High	Low	High reproducibility and scalability. ^[1]
Grignard Reaction	50–65	Moderate	Moderate	Avoids handling of AlCl_3 . ^[1]
Suzuki Coupling	70–75	Low	High	Good functional group tolerance. ^[1]

The following diagram illustrates the general workflow for the synthesis of **dodecanophenone** via the robust Friedel-Crafts acylation method.

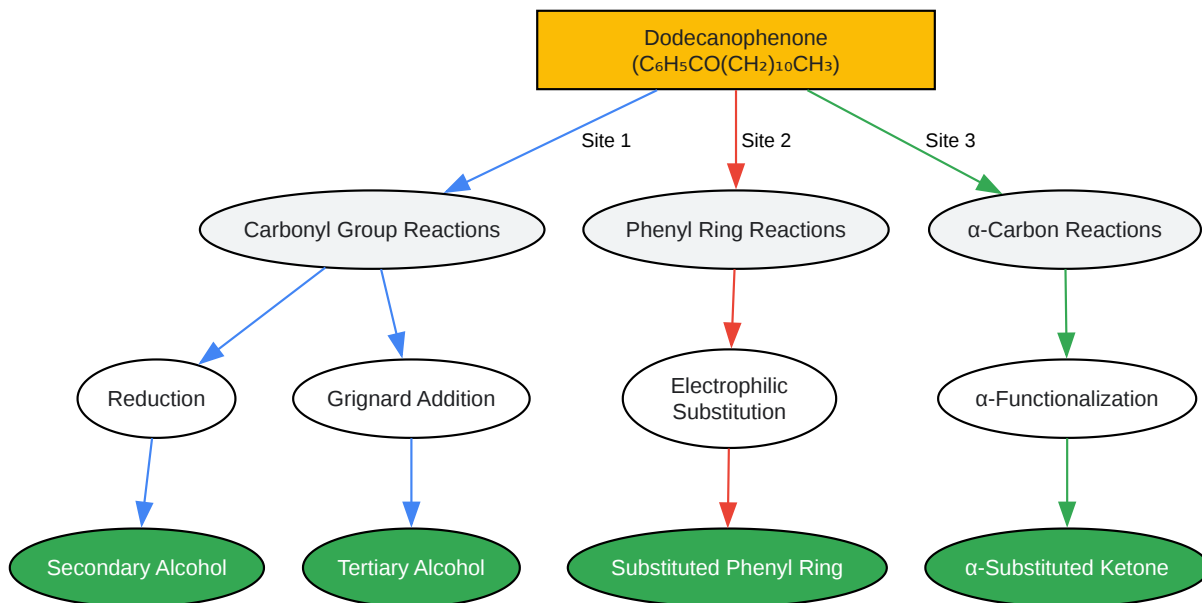


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Workflow for Friedel-Crafts Synthesis of **Dodecanophenone**.

Dodecanophenone as a Synthetic Building Block

The synthetic versatility of **dodecanophenone** stems from the reactivity of its carbonyl group and phenyl ring. These sites allow for a variety of transformations, enabling the construction of more complex molecules.^{[1][2]}



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Reactive Sites and Transformations of **Dodecanophenone**.

Reactions at the Carbonyl Group

The electron-withdrawing nature of the phenyl group activates the carbonyl carbon towards nucleophilic attack.^[1]

- **Reduction:** The ketone functionality can be readily reduced to a secondary alcohol (1-phenyl-1-dodecanol) using various reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). This transformation is fundamental for introducing a chiral center and a hydroxyl group for further functionalization.

- Grignard and Organolithium Additions: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) adds an alkyl or aryl group to the carbonyl carbon, yielding a tertiary alcohol. This is a powerful C-C bond-forming reaction for building molecular complexity.

Reactions at the Phenyl Ring

The carbonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. This allows for selective functionalization of the phenyl ring at the meta positions.

- Nitration and Halogenation: Under appropriate conditions, the phenyl ring can be nitrated or halogenated, introducing functional groups that can be used in subsequent reactions, such as cross-coupling or reduction to an amino group.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the synthesis of **dodecanophenone** and its subsequent use in a reduction reaction.

Detailed Protocol 1: Synthesis of Dodecanophenone via Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation.^[1]

Materials:

- Anhydrous benzene (40 mL)
- Dodecanoyl chloride (6.0 mL, 0.06 mol)
- Anhydrous aluminum chloride (AlCl₃) (20.0 g, 0.15 mol)
- Ice-cold 5M Hydrochloric acid (HCl)
- Hexane
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- **Setup:** Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a drying tube, ensuring all glassware is flame-dried to remove moisture.
- **Reaction Mixture:** To the round-bottom flask, add anhydrous benzene and AlCl_3 . Stir the mixture.
- **Addition of Acyl Chloride:** Slowly add dodecanoyl chloride to the stirred mixture. An exothermic reaction may occur; control the addition rate to maintain a gentle reflux.
- **Heating:** After the addition is complete, heat the reaction mixture to 50–60°C and maintain it under reflux for 4–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Purification:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to yield pure **dodecanophenone**.^[1]

Detailed Protocol 2: Reduction of Dodecanophenone to 1-Phenyl-1-dodecanol

This is a general procedure for the borohydride reduction of an aromatic ketone.

Materials:

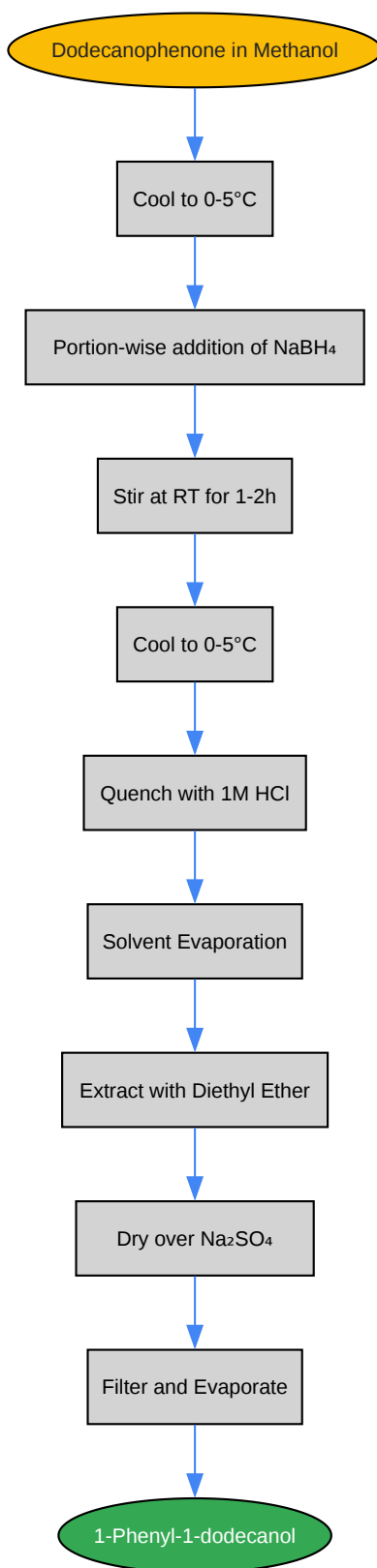
- **Dodecanophenone** (10 mmol)

- Methanol or Ethanol (50 mL)
- Sodium borohydride (NaBH_4) (15 mmol)
- 1M Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Dissolution: In a flask, dissolve **dodecanophenone** in methanol at room temperature.
- Cooling: Cool the solution in an ice bath to 0-5°C.
- Addition of Reducing Agent: While stirring, add sodium borohydride portion-wise to the solution. Control the addition to keep the temperature below 10°C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Quenching: Cool the reaction mixture again in an ice bath and slowly add 1M HCl to quench the excess NaBH_4 and neutralize the mixture.
- Workup: Remove the bulk of the alcohol solvent via rotary evaporation. Add water to the residue and extract the product into diethyl ether (3 x 30 mL).
- Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na_2SO_4 .
- Isolation: Filter and evaporate the solvent to yield the crude 1-phenyl-1-dodecanol, which can be further purified by recrystallization or column chromatography if necessary.

The following diagram outlines the workflow for this reduction experiment.



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Experimental Workflow for the Reduction of **Dodecanophenone**.

Conclusion

Dodecanophenone is a highly valuable and versatile building block in organic synthesis. Its well-defined reactive sites—the carbonyl group, the aromatic ring, and the alpha-carbons—provide chemists with multiple avenues for molecular elaboration. The long aliphatic chain is particularly useful for imparting lipophilicity, a critical property in the development of new drug candidates and materials with specific surface properties.[2] Supported by robust and scalable synthetic routes, **dodecanophenone** will undoubtedly continue to be a foundational component in the toolbox of synthetic chemists in both academic and industrial research.

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References

- 1. Dodecanophenone | 1674-38-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 1674-38-0: Dodecanophenone | CymitQuimica [cymitquimica.com]
- 4. Dodecanophenone, 97% | Fisher Scientific [fishersci.ca]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Dodecanophenone, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Dodecanophenone | SIELC Technologies [sielc.com]
- 8. Dodecanophenone (CAS 1674-38-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Dodecanophenone [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
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